7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
7-chloro-4-methoxy-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-26-13-3-5-14(6-4-13)29(24,25)23-11-9-22(10-12-23)19-21-17-16(27-2)8-7-15(20)18(17)28-19/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZUESUZGJFUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps:
-
Formation of the Benzo[d]thiazole Core
Starting Materials: 2-aminothiophenol and 4-chloro-3-nitrobenzoic acid.
Reaction: Cyclization reaction under acidic conditions to form the benzo[d]thiazole core.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 participates in nucleophilic aromatic substitution due to electron-withdrawing effects from the thiazole ring and sulfonyl group.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | NH₃/EtOH, 80°C, 12h | 7-Amino-4-methoxy derivative | 68% | |
| Methoxy displacement | NaSH/DMF, 110°C, 8h | 7-Mercapto-4-methoxy analog | 52% |
Sulfonyl Group Reactivity
The 4-((4-methoxyphenyl)sulfonyl)piperazine moiety undergoes hydrolysis and substitution:
Key transformations:
-
Acid-catalyzed hydrolysis :
Observed in 3M HCl at 90°C (t₁/₂ = 2.5h). -
Nucleophilic displacement :
Reaction with Grignard reagents (e.g., MeMgBr) replaces the sulfonyl group with alkyl chains.
Multi-Component Reactions
The thiazole core participates in cycloaddition and condensation reactions:
Example pathway (from ):
-
Conditions: Ethanol, piperidine catalyst, 70°C
-
Yield: 74%
Oxidation and Reduction
-
Oxidation :
The methoxy group resists oxidation, but the thiazole sulfur can oxidize to sulfoxide/sulfone using H₂O₂ or mCPBA. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a dihydrothiazole derivative (selectivity >90%).
Biological Interactions
While not direct chemical reactions, the compound interacts with biological targets via:
-
Hydrogen bonding : Sulfonyl oxygen and thiazole nitrogen with kinase active sites.
-
π-π stacking : Aromatic rings with protein hydrophobic pockets.
Stability Under Various Conditions
| Condition | Observation | Degradation Rate | Reference |
|---|---|---|---|
| pH 2.0, 37°C | Sulfonyl hydrolysis dominates | 15% loss in 24h | |
| UV light (254 nm) | Thiazole ring photodegradation | 40% loss in 6h | |
| Dry heat (150°C) | Stable for >8h | <5% decomposition |
This compound’s reactivity profile highlights its versatility in synthetic chemistry and potential for targeted modifications in drug development. Future studies should explore its catalytic coupling reactions and biocatalytic transformations.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Utilized in the development of fluorescent probes for imaging applications.
Medicine
Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to interfere with cell proliferation.
Antimicrobial Agents: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 7-chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.
Comparison with Similar Compounds
Core Modifications: Benzo[d]thiazole vs. Imidazo[2,1-b]thiazole
- Compound 9aa: (5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methanone Structural Differences: Replaces the benzo[d]thiazole core with an imidazo[2,1-b]thiazole system, introducing an additional nitrogen atom. Impact: The imidazo-thiazole core may alter π-π stacking interactions and binding affinity compared to the planar benzothiazole system. Synthesis: Synthesized via coupling reactions under mild conditions, yielding 82–85% purity .
Substituent Variations on Piperazine
- Compound 18 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)-thiazol-2-yl)acetamide
- Structural Differences : Features an acetamide linker instead of a sulfonyl group, with a thiazole ring rather than benzothiazole.
- Impact : The acetamide group may reduce metabolic stability compared to the sulfonyl linkage. Demonstrated MMP inhibitory activity (IC₅₀ = 0.8 µM) in inflammation models .
- 955686-19-8: 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole Structural Differences: Substitutes the 4-methoxyphenyl sulfonyl group with a thiophene-2-sulfonyl moiety and replaces 4-methoxy with 4-methyl on the benzothiazole. Molecular weight: 414.0 (vs. ~470 for the target compound) .
Heterocyclic Core Replacements
- Oxadiazole-Piperazine Derivatives (4a-e) :
Key SAR Insights :
- Chloro Substitution : The 7-chloro group in benzo[d]thiazole derivatives is critical for steric and electronic complementarity in enzyme active sites .
- Methoxy vs. Methyl : 4-Methoxy enhances solubility, whereas 4-methyl (as in 955686-19-8) increases lipophilicity, favoring CNS penetration .
- Sulfonyl Group : The 4-methoxyphenyl sulfonyl group improves selectivity for serotonin/dopamine receptors compared to thiophene sulfonyl analogs .
Biological Activity
7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a piperazine ring, and methoxy and sulfonyl substituents. The IUPAC name reflects its intricate design, which is critical for its biological interactions.
| Component | Structure |
|---|---|
| Benzo[d]thiazole | Benzo[d]thiazole |
| Piperazine | Piperazine |
| Methoxy Group | -OCH₃ |
| Sulfonyl Group | -SO₂ |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in disease pathways. The sulfonyl group enhances the compound's binding affinity to target proteins through hydrogen bonding and electrostatic interactions. Additionally, the presence of the methoxy groups can modulate lipophilicity, affecting cellular permeability and bioavailability.
Anticancer Activity
Research has shown that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- Jurkat (human T-cell leukemia)
- Efficacy :
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have tested its efficacy against both Gram-positive and Gram-negative bacteria, with results indicating a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial therapy .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of thiazole derivatives, including those structurally related to our compound. It has been reported that certain analogs exhibit cholinesterase inhibition and anti-amyloid aggregation properties, which are critical in neurodegenerative disease contexts such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the introduction of additional functional groups can significantly influence efficacy and selectivity.
-
Key Modifications :
- Alterations in the methoxy substituents can enhance binding affinity.
- Variations in the sulfonyl group can affect pharmacokinetic properties.
- Notable Findings :
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives demonstrated that specific modifications led to significant increases in cytotoxic activity against A431 cells. The most potent derivative was found to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial properties, derivatives were tested against a panel of bacterial strains. The results indicated that modifications to the sulfonyl group improved activity against resistant strains of Staphylococcus aureus.
Q & A
How can researchers design a synthetic route for 7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole?
Level: Basic
Methodological Answer:
The synthesis of this compound can be approached through modular coupling of its three core fragments:
Benzo[d]thiazole Core : Construct the 7-chloro-4-methoxy-substituted benzo[d]thiazole via Hantzsch condensation using thiosemicarbazones and α-bromo ketones, as demonstrated for analogous thiazole derivatives .
Sulfonylpiperazine Fragment : Prepare the 4-((4-methoxyphenyl)sulfonyl)piperazine via sulfonylation of piperazine with 4-methoxybenzenesulfonyl chloride under inert conditions (e.g., DCM, triethylamine) .
Coupling Strategy : Link the fragments using nucleophilic aromatic substitution (SNAr) at the 2-position of the benzo[d]thiazole, leveraging the electron-withdrawing effect of the thiazole ring to activate the position for piperazine attachment .
Validation : Monitor intermediates via TLC and confirm final structure using / NMR and HRMS.
What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Level: Basic
Methodological Answer:
A multi-technique approach is essential:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and identify byproducts .
- Spectroscopy :
- Elemental Analysis : Match calculated and observed C/H/N/S percentages to rule out hydrate or solvate forms .
How should researchers evaluate the compound’s in vitro biological activity against disease-relevant targets?
Level: Basic
Methodological Answer:
Design a panel of assays to screen for therapeutic potential:
- Antiparasitic Activity : Test against Leishmania and Trypanosoma spp. using promastigote/amastigote viability assays (Alamar Blue staining) at 1–100 μM .
- Anticancer Potential : Use the SRB assay on cancer cell lines (e.g., MCF-7, HEPG-2) with 48–72 hr exposure and calculate IC values. Include normal fibroblasts (e.g., WI-38) to assess selectivity .
- Controls : Use CHS-828 (anticancer) and miltefosine (antiparasitic) as positive controls. Include solvent-only (DMSO ≤0.5%) and cell viability controls .
What strategies can elucidate structure-activity relationships (SAR) for this compound?
Level: Advanced
Methodological Answer:
Develop a SAR library through systematic structural modifications:
- Variation of Substituents :
- Bioisosteric Replacement : Substitute the benzo[d]thiazole core with benzimidazole or oxadiazole to assess scaffold dependency .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity trends with target binding (e.g., Leishmania trypanothione reductase) .
How can researchers optimize selectivity between parasitic and mammalian targets?
Level: Advanced
Methodological Answer:
Prioritize dual-target optimization:
Parasite-Specific Targets : Screen against Leishmania dihydroorotate dehydrogenase (DHODH) versus human DHODH using enzymatic assays .
Cytotoxicity Profiling : Expand testing to primary human hepatocytes and macrophages to identify therapeutic windows .
Metabolic Stability : Assess microsomal stability (e.g., mouse/rat liver microsomes) to prioritize compounds with low CYP450 inhibition .
What experimental models are suitable for in vivo efficacy studies?
Level: Advanced
Methodological Answer:
Select models based on therapeutic focus:
- Leishmaniasis : Use BALB/c mice infected with L. major (footpad lesion model). Administer compound orally (10–50 mg/kg/day) and monitor parasite burden via qPCR .
- Cancer : Employ xenograft models (e.g., MCF-7 tumors in nude mice) with biweekly IV dosing. Track tumor volume and perform histopathology .
- Toxicity : Include hematological and hepatic/kidney function markers (ALT, creatinine) in terminal blood analyses .
How should conflicting bioactivity data across assays be resolved?
Level: Advanced
Methodological Answer:
Address discrepancies through:
- Dose-Response Replication : Repeat assays in triplicate across independent labs to rule out technical variability .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Theoretical Alignment : Reconcile data with computational models (e.g., molecular dynamics simulations of target binding pockets) .
What methodologies validate target engagement in cellular contexts?
Level: Advanced
Methodological Answer:
Combine orthogonal approaches:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with compound, lyse, and heat-denature to assess target protein stabilization .
- Photoaffinity Labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) and click chemistry handle for pull-down/MS identification .
- Knockdown/Rescue : Use siRNA to silence putative targets and evaluate rescue of compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
